1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide
Overview
Description
1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a benzhydryl group, a pyrazole ring, and a triazole ring, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by reacting an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling Reactions: The benzhydryl group is introduced through a coupling reaction with the triazole-pyrazole intermediate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of parasites, thereby exhibiting antileishmanial and antimalarial activities . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide is unique due to its combination of a benzhydryl group, a pyrazole ring, and a triazole ring.
Properties
IUPAC Name |
1-benzhydryl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-20(17(2)26-25-16)13-14-24-23(30)21-15-29(28-27-21)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,22H,13-14H2,1-2H3,(H,24,30)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPGFFBOCGPQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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